molecular formula C23H21NO6S B2551117 Methyl 2-(methoxymethyl)-5-(4-methylbenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate CAS No. 421580-21-4

Methyl 2-(methoxymethyl)-5-(4-methylbenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate

Cat. No.: B2551117
CAS No.: 421580-21-4
M. Wt: 439.48
InChI Key: JUDXMKLYABBVEJ-UHFFFAOYSA-N
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Description

Methyl 2-(methoxymethyl)-5-(4-methylbenzenesulfonamido)naphtho[1,2-b]furan-3-carboxylate is a naphthofuran-based compound featuring a methoxymethyl group at position 2, a 4-methylbenzenesulfonamido substituent at position 5, and a methyl ester at position 3. Sulfonamide derivatives are widely studied for their pharmacological applications, including antimicrobial and enzyme inhibitory effects . Structural analogs suggest it may be explored for drug development, particularly targeting enzymes or microbial pathogens.

Properties

IUPAC Name

methyl 2-(methoxymethyl)-5-[(4-methylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO6S/c1-14-8-10-15(11-9-14)31(26,27)24-19-12-18-21(23(25)29-3)20(13-28-2)30-22(18)17-7-5-4-6-16(17)19/h4-12,24H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDXMKLYABBVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methoxymethyl)-5-(4-methylbenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxymethyl)-5-(4-methylbenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 2-(methoxymethyl)-5-(4-methylbenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Position 2 Substituent : The methoxymethyl group in the target compound may enhance solubility compared to methyl groups in analogs due to increased polarity .

Position 3 Substituent : The methyl ester in the target compound contrasts with carboxylic acid or acetyl groups in analogs, affecting bioavailability and hydrolysis rates .

Hypothetical Pharmacological Implications

  • Solubility : The methoxymethyl group in the target compound could improve aqueous solubility compared to methyl-substituted analogs, facilitating drug formulation .
  • Bioactivity : The 4-methylbenzenesulfonamido group may enhance target specificity compared to unsubstituted phenylsulfonamides, as seen in other sulfonamide-based drugs .
  • Metabolic Stability : The methyl ester may offer slower hydrolysis than ethyl esters or carboxylic acids, prolonging half-life .

Notes

Data Limitations : The provided evidence lacks direct pharmacological or synthetic data for the target compound. Comparisons are extrapolated from structural analogs.

Structural Trends : Modifications at positions 2, 5, and 3 significantly alter physicochemical and biological properties, as observed in related naphthofuran derivatives .

Research Gaps : Further studies are needed to validate the biological activity, synthesis routes, and pharmacokinetic profiles of the target compound.

Biological Activity

Methyl 2-(methoxymethyl)-5-(4-methylbenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphtho-furan backbone, which is known for its diverse biological activities. The presence of the methoxymethyl and sulfonamide groups enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that sulfonamide derivatives possess broad-spectrum antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa24 µg/mL

Anticancer Activity

Several studies have highlighted the potential anticancer properties of naphtho-furan derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways.

Case Study: In vitro Analysis
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability, with notable effects observed at concentrations above 50 µM.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)45
MCF-7 (Breast Cancer)60
A549 (Lung Cancer)50

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial folic acid synthesis.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • In vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, suggesting potential for therapeutic use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution (e.g., sulfonamide coupling at the naphthofuran 5-position) and esterification. Key steps may include:

  • Cyclization : Formation of the naphthofuran core via acid-catalyzed cyclization of substituted naphthols.
  • Sulfonamide Coupling : Reaction of 4-methylbenzenesulfonyl chloride with an amine intermediate under anhydrous conditions (e.g., DCM, triethylamine).
  • Esterification : Methanol or methyl chloride for carboxylate group introduction.
  • Optimization : Use of catalysts (e.g., DMAP for esterification) and controlled temperatures (0–5°C for sulfonamide coupling) to suppress side reactions. Monitoring via TLC or HPLC ensures intermediate purity .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • LCMS/HPLC : To verify molecular weight (e.g., m/z ~395.4) and retention time consistency (e.g., 0.99 minutes under SMD-TFA50 conditions) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxymethyl (δ ~3.3 ppm for OCH3), sulfonamido (δ ~7.8 ppm for aromatic protons), and ester carbonyl (δ ~170 ppm in ¹³C) groups .
  • Elemental Analysis : Validate C, H, N, S percentages against theoretical values (e.g., C: 63.78%, H: 4.33%, N: 3.54%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different cell lines or assay conditions?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and normalize viability assays (MTT vs. ATP-based luminescence).
  • Mechanistic Profiling : Compare inhibition of sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) using fluorometric assays to isolate target-specific effects .
  • Solubility Adjustments : Address discrepancies in IC50 values by optimizing DMSO concentrations (<0.1% v/v) to avoid solvent cytotoxicity .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) to identify key functional groups?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents (e.g., replace methoxymethyl with ethoxymethyl or remove the sulfonamide group) to assess impact on bioactivity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions between the sulfonamide group and enzyme active sites (e.g., COX-2 or HDACs) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential hydrogen-bonding (sulfonamide NH) and hydrophobic (naphthofuran core) features .

Q. How can researchers address discrepancies in spectral data during structural characterization?

  • Methodological Answer :

  • Orthogonal Techniques : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) and compare to databases (e.g., ChemSpider ID 1549492) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C21H21NO6S) with <2 ppm mass error to rule out impurities .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structure, if feasible .

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